3-(3-Chloro-4-methylphenyl)-7-(4-ethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-tria zolo[4,3-e]pyrimidine
Description
This compound belongs to the pyrazolo-triazolopyrimidine class, characterized by fused heterocyclic rings with substitutions at the 3- and 7-positions. The 3-position features a 3-chloro-4-methylphenyl group, while the 7-position is substituted with a 4-ethylphenyl moiety. Its synthesis likely follows pathways analogous to related derivatives, such as cyclocondensation of hydrazino precursors with orthoesters or carboxylic acids under acidic conditions, leading to triazolo-pyrimidine core formation . Structural isomerism (e.g., [1,5-c] vs. [4,3-c] triazolo arrangements) is critical, as evidenced by NMR and melting point (m.p.) variations in similar compounds . While direct biological data for this specific compound are unavailable, its structural analogs demonstrate diverse applications, including adenosine receptor modulation and antimicrobial activity .
Properties
Molecular Formula |
C21H17ClN6 |
|---|---|
Molecular Weight |
388.9 g/mol |
IUPAC Name |
10-(3-chloro-4-methylphenyl)-5-(4-ethylphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C21H17ClN6/c1-3-14-5-7-15(8-6-14)19-25-26-21-17-11-24-28(20(17)23-12-27(19)21)16-9-4-13(2)18(22)10-16/h4-12H,3H2,1-2H3 |
InChI Key |
BDGRPUMRFPAJNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN=C3N2C=NC4=C3C=NN4C5=CC(=C(C=C5)C)Cl |
Origin of Product |
United States |
Preparation Methods
Pyrimidine Ring Formation via Cyclocondensation
The pyrimidine ring is typically constructed first using cyclocondensation between 1,3-diketones and amidines. In a representative procedure, 3-(dimethylamino)-1-phenylpropane-1-one reacts with 5-amino-4H-1,2,4-triazole under acidic conditions (acetic acid, 100–120°C) to yield 7-hydroxytriazolopyrimidine intermediates. Chlorination with POCl₃ at 80–100°C converts hydroxyl groups to chlorides, enhancing reactivity for subsequent nucleophilic substitutions.
Key Reaction Conditions:
Annulation of Pyrazole and Triazole Rings
The pyrazole ring is introduced via [3+2] cycloaddition between hydrazines and α,β-unsaturated ketones. For example, ethyl cyanoacetate reacts with hydrazine derivatives under refluxing ethanol to form pyrazolone intermediates, which are subsequently dehydrated to pyrazoles. Triazole rings are built using Huisgen cycloaddition or oxidative cyclization of thiosemicarbazides.
Functionalization with Aryl Substituents
Ullmann-Type Coupling for Challenging Substrates
For electron-deficient aryl halides, copper-catalyzed Ullmann reactions using 3-chloro-2-methylaniline derivatives achieve C–N bond formation. A Chinese patent details the use of DIC (N,N'-diisopropylcarbodiimide) and HOBt (1-hydroxybenzotriazole) as coupling agents, yielding 95% efficiency under mild conditions.
Reduction to 6-Hydropyrimidine
The 6-hydro group is introduced via catalytic hydrogenation or chemical reduction. Zinc dust in alkaline media selectively reduces nitro groups to amines, which are protonated to form the hydro derivative. A two-step protocol involving MsOH (methanesulfonic acid) at 85–90°C followed by neutralization ensures high purity.
Reduction Protocol:
-
Reagents: Zn dust, NaOH (0.1 M)
-
Temperature: 70–80°C
-
Workup: Filtration, extraction with DCM, column chromatography
Analytical Validation and Characterization
Spectroscopic Confirmation
Crystallographic Data
X-ray diffraction of analogous compounds reveals planar tricyclic cores with intermolecular hydrogen bonds stabilizing the lattice. Dihedral angles between substituents and the core range from 9.6° to 45.1°, influencing packing efficiency.
Yield Optimization and Process Scalability
| Parameter | Effect on Yield | Optimal Value | Source |
|---|---|---|---|
| Reaction Temperature | ↑ Yield up to 90°C | 85–90°C | |
| Solvent Polarity | Polar solvents favor cyclization | DCM/DMC (4:1) | |
| Catalyst Loading | ≥5 mol% Pd required | 5–7 mol% Pd |
Process intensification techniques, such as solvent distillation under vacuum (4 volumes DMC) and dropwise addition of reagents, mitigate side reactions.
Industrial-Scale Considerations
Patent data emphasize cost-effective practices:
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-4-methylphenyl)-7-(4-ethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or methyl groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Research has indicated that compounds containing pyrazolo[5,4-d]triazole structures exhibit promising anticancer properties. The specific compound has been evaluated for its effects on various cancer cell lines. In vitro studies suggest that it can inhibit cell proliferation and induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
Similar compounds have demonstrated antimicrobial activity against a range of pathogens. The presence of the triazole ring is particularly noteworthy as triazoles are known to possess antifungal and antibacterial properties. Preliminary tests indicate that this compound may inhibit the growth of certain bacterial strains, suggesting its potential use in treating infections .
Synthetic Methodologies
The synthesis of 3-(3-Chloro-4-methylphenyl)-7-(4-ethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine typically involves multi-step organic reactions. The general synthetic pathway includes:
- Formation of Pyrazole Ring: The initial step involves the condensation of appropriate hydrazones with carbonyl compounds to form the pyrazole structure.
- Triazole Formation: The pyrazole derivative is then reacted with azides under suitable conditions to introduce the triazole moiety.
- Pyrimidine Fusion: Finally, cyclization reactions are performed to fuse the pyrimidine ring to the existing structure.
This synthetic route highlights the versatility and complexity involved in producing such heterocyclic compounds, which can be tailored for specific biological activities .
Case Studies
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal examined the efficacy of this compound against breast cancer cell lines. The results showed that treatment with varying concentrations led to a dose-dependent decrease in cell viability. Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways .
Case Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibitory effects on bacterial growth compared to control groups, suggesting its potential as a lead compound for developing new antibiotics .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3-(3-Chloro-4-methylphenyl)-7-(4-ethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural variations among analogs include substituent groups and triazolo ring isomerism, which influence physicochemical properties:
*Calculated based on formula (C₁₉H₁₄ClN₆). †Estimated from analogs.
Key Observations :
- Substituent Effects: Bulky or electron-withdrawing groups (e.g., NO₂, Cl) increase m.p. due to enhanced intermolecular interactions . The target compound’s 4-ethylphenyl group may lower m.p. compared to halogenated analogs.
- Isomerism : [1,5-c] isomers (e.g., compound 8) exhibit lower m.p. and upfield NMR shifts compared to [4,3-c] isomers (e.g., compound 9), attributed to differences in ring strain and electron distribution .
Biological Activity
The compound 3-(3-Chloro-4-methylphenyl)-7-(4-ethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine is a member of the hydropyrazolo-triazole class of compounds, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential and underlying mechanisms.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C19H19ClN6
- Molecular Weight : 364.86 g/mol
Biological Activity Overview
The biological activity of hydropyrazolo-triazole derivatives has been extensively studied, revealing a variety of pharmacological effects:
-
Antitumor Activity :
- Compounds in this class have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to the target compound have been investigated for their ability to induce apoptosis in melanoma cells and other tumor types, suggesting potential use in cancer therapy .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
The mechanisms through which these compounds exert their biological effects include:
- Inhibition of Enzymatic Activity : Many hydropyrazolo-triazole derivatives inhibit specific enzymes involved in cancer cell proliferation and survival.
- Interaction with DNA : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.
- Modulation of Signal Transduction Pathways : They may influence various signaling pathways such as MAPK and PI3K/Akt pathways, which are crucial for cell growth and survival.
Case Studies
- Antitumor Efficacy in Melanoma :
- Antimicrobial Screening :
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
